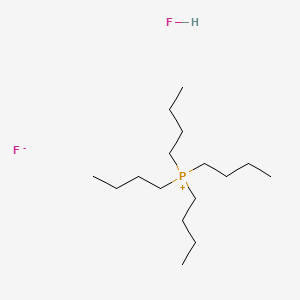

![molecular formula C₁₂H₂₄O₃Si B1141803 (2R,3S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-3,6-dihydro-2H-pyran-3-ol CAS No. 132375-36-1](/img/structure/B1141803.png)

(2R,3S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-3,6-dihydro-2H-pyran-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(2R,3S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-3,6-dihydro-2H-pyran-3-ol” is a type of organic compound. It contains a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms. The compound also contains a tert-butyldimethylsilyl (TBDMS) group, which is commonly used as a protecting group for alcohols in organic synthesis .

Chemical Reactions Analysis

The reactivity of this compound would largely be determined by the functional groups present. The TBDMS-protected alcohol could be deprotected under acidic conditions to reveal the alcohol group . The pyran ring might also undergo reactions typical of ethers, such as cleavage under acidic conditions.科学的研究の応用

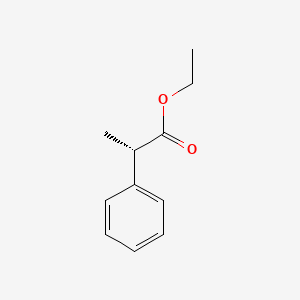

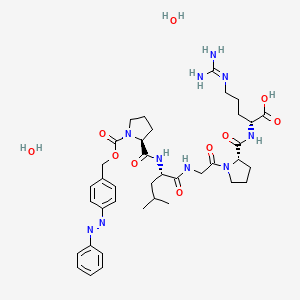

Synthesis of NK1 Receptor Antagonist : It is used in the stereoselective nucleophilic substitution to create 2,3-unsaturated pyran derivatives, which have applications in synthesizing NK1 receptor antagonists (Sugawara & Hashiyama, 2007).

Statins Synthesis : The compound plays a role in the chemoselective pancreatin powder-catalyzed deacetylation process, crucial for synthesizing key lactonized statin side chain intermediates. This method is noted for its suitability for industrial use (Troiani, Cluzeau, & Časar, 2011).

Asymmetric Synthesis of Pseudomonic Acid A : It undergoes lipase-catalyzed kinetic resolution to produce enantiomers with high enantiomeric excess. This is significant for the asymmetric synthesis of compounds like pseudomonic acid A (Sugawara, Imanishi, & Hashiyama, 2000).

Active Pharmaceutical Intermediates : This compound is used in the continuous process of thermal Overman rearrangement, which is crucial for producing intermediates for certain pharmaceuticals (Amann et al., 2016).

Detection of Chemical Warfare Agents : It has been used in synthesizing compounds for the detection of chemical warfare nerve agents, demonstrating its potential in defense-related applications (Lee, Lee, & Byun, 2012).

特性

IUPAC Name |

2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,6-dihydro-2H-pyran-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-9-11-10(13)7-6-8-14-11/h6-7,10-11,13H,8-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVZTYKUZSSFEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C=CCO1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)

![(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one](/img/structure/B1141740.png)